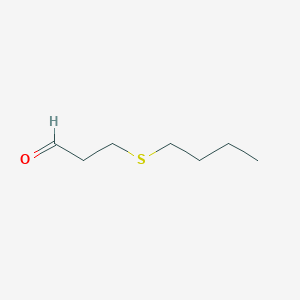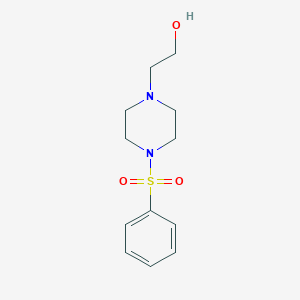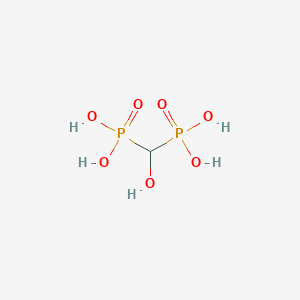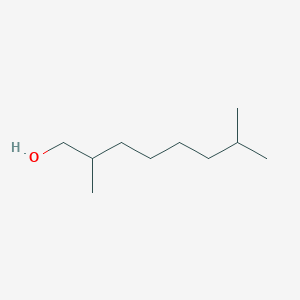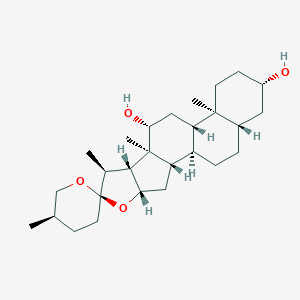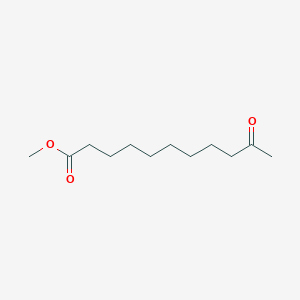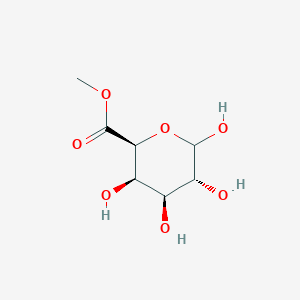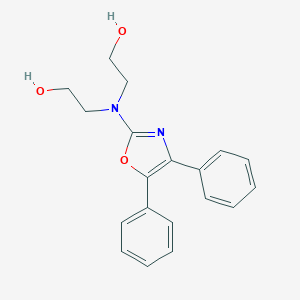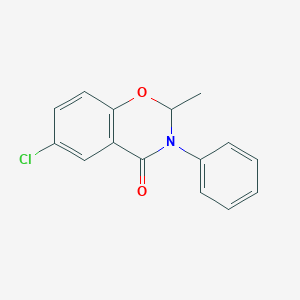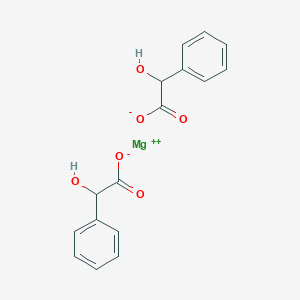
Magnesium mandelate
Übersicht
Beschreibung
Magnesium mandelate is a compound with the molecular formula C16H14MgO6 . It is a mononuclear magnesium complex, where hexacoordinate magnesium atoms are chelated by two mandelate anions through one of their carboxylate oxygen atoms and the alcoholic hydroxyl group .
Synthesis Analysis
Magnesium mandelate and other alkaline earth, alkali, and zinc mandelates have been prepared from the parent mandelic acid and equivalent quantities (1:1 / 2:1) of the corresponding metal hydroxides in water . The products obtained from the aqueous solutions are colorless and polycrystalline .Molecular Structure Analysis
The crystal and molecular structure of magnesium mandelate has been determined by single crystal X-ray diffraction methods . The lattice contains isolated complexes with hexacoordinate magnesium atoms chelated by two mandelate anions through one of their carboxylate oxygen atoms and the alcoholic hydroxyl group .Wissenschaftliche Forschungsanwendungen
Drug Formulation and Pharmaceutical Applications : Magnesium Bis[D(-)-Mandelate] Dihydrate has been identified for its potential as a magnesium and/or mandelate drug due to its stability and non-hygroscopic properties (Schmidt, Schier, & Schmidbaur, 1998). Magnesium mandelate has been used as a urinary antiseptic, with its pharmacokinetic properties indicating different pharmacodynamic effects based on the anions attached to magnesium (Ranade & Somberg, 2001).
Health and Disease : Magnesium is crucial in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its supplementation has shown benefits in various clinical situations like preeclampsia, migraine, depression, coronary artery disease, and asthma (de Baaij, Hoenderop, & Bindels, 2015).
Orthopedic Applications : Magnesium-based biomaterials, including magnesium mandelate, have emerged as promising agents for bone repair and regeneration due to their excellent biocompatibility, biodegradability, and osteopromotive properties (Zhou et al., 2021). Magnesium Oxide (MgO) nanoparticles have been shown to enhance osteoblast adhesion and proliferation in bone tissue engineering applications (Hickey, Ercan, Sun, & Webster, 2015).
Impact on the Immune System : Magnesium, including forms like magnesium mandelate, has a strong relationship with the immune system, affecting both innate and acquired immune responses. Its role in dietary Mg and inflammation has been explored, suggesting its importance in a balanced Mg homeostasis (Tam, Gómez, González-Gross, & Marcos, 2003).
Biodegradable Materials and Coatings : Magnesium mandelate is part of the research into biodegradable magnesium alloys, particularly in the development of polymeric coatings to enhance corrosion resistance and biocompatibility in biomedical applications (Li et al., 2018).
Zukünftige Richtungen
Future research directions could involve further exploration of the coordination chemistry of bio-relevant magnesium complexes, given that magnesium plays a crucial role in numerous metabolic functions and is increasingly linked to chronic disease due to magnesium deficiency . Additionally, the development of new magnesium materials for use in various applications, such as aerial vehicles, could be a promising area of future research .
Eigenschaften
IUPAC Name |
magnesium;2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPONRISSUINNRF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940453 | |
| Record name | Magnesium bis[hydroxy(phenyl)acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium mandelate | |
CAS RN |
18937-33-2, 6787-77-5 | |
| Record name | (T-4)-Bis[α-(hydroxy-κO)benzeneacetato-κO]magnesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18937-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium phenylglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006787775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis[hydroxy(phenyl)acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium phenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM MANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UEI69K8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





